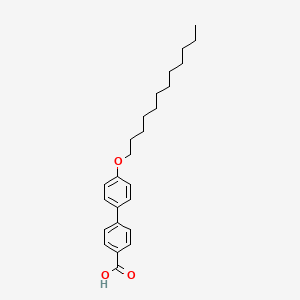

4'-n-Decyloxybiphenyl-4-carboxylic acid

説明

Contextualization within Biphenyl-based Liquid Crystal Systems

4'-n-Decyloxybiphenyl-4-carboxylic acid belongs to a broader class of materials known as biphenyl-based liquid crystals. The biphenyl (B1667301) unit, consisting of two connected benzene (B151609) rings, provides a rigid, rod-like structure that is fundamental to the formation of liquid crystalline phases. The presence of the flexible alkoxy chain (decyloxy group) and the polar carboxylic acid group at opposite ends of the biphenyl core introduces a degree of molecular anisotropy, which is a key factor in the self-assembly of these molecules into ordered, yet fluid, mesophases.

The carboxylic acid group is particularly important as it can participate in hydrogen bonding, leading to the formation of dimers. This dimerization effectively elongates the molecular unit, which can significantly influence the thermal stability and the type of liquid crystal phases observed.

Historical Perspective on Mesogen Research involving Biphenyl Carboxylic Acids

The investigation of biphenyl derivatives as liquid crystals has a rich history, with the foundational work of George William Gray being of particular importance. royalsocietypublishing.orgwhiterose.ac.ukwikipedia.org His systematic research in the mid-20th century laid the groundwork for understanding the relationship between molecular structure and mesomorphic behavior. royalsocietypublishing.org Gray's early work included the synthesis and study of various substituted biphenyl carboxylic acids, demonstrating an early interest in this structural motif long before the revolutionary development of cyanobiphenyls. royalsocietypublishing.org

The exploration of biphenyl carboxylic acids was a crucial step in the journey towards creating stable and practical liquid crystal materials for display technologies. While the later invention of cyanobiphenyls, also pioneered by Gray's group, led to a breakthrough in liquid crystal displays (LCDs), the foundational knowledge gained from studying biphenyl carboxylic acids was instrumental. whiterose.ac.ukwikipedia.org These early investigations helped to establish the principle that a rigid core, flexible terminal groups, and appropriate molecular polarity are essential for designing materials with desirable liquid crystalline properties.

The study of homologous series, such as the 4'-n-alkoxybiphenyl-4-carboxylic acids, has been a common practice in liquid crystal research. By systematically varying the length of the alkoxy chain, researchers can observe trends in phase transition temperatures and the types of mesophases formed. This approach provides valuable insights into how subtle changes in molecular structure can have a profound impact on the macroscopic properties of the material. For instance, the transition temperatures for a similar compound, 4'-n-undecyloxybiphenyl-4-carboxylic acid, have been well-documented, showing a sequence of smectic phases at high temperatures.

Overview of Current Research Landscape and Academic Significance of the Compound

Current research continues to explore the potential of this compound and its analogs in various applications. The compound itself is a subject of thermodynamic studies to understand its interaction with different solvents and its behavior in composite materials. For example, investigations using inverse gas chromatography have been employed to determine the thermodynamic properties of 4'-decyloxybiphenyl-4-carboxylic acid.

Furthermore, these types of biphenyl carboxylic acids are utilized as intermediates in the synthesis of more complex liquid crystalline structures, including polymers and star-shaped liquid crystals. Their ability to form stable mesophases and their versatile chemical reactivity make them valuable building blocks in materials science. Recent research in the broader field of biphenyl-based liquid crystals focuses on creating materials with enhanced properties, such as wider temperature ranges for mesophases, faster switching times in displays, and novel applications beyond displays, for instance, in sensors and optical devices. The ongoing study of compounds like this compound contributes to the fundamental understanding required to design and synthesize these advanced materials.

Detailed Research Findings

The mesomorphic behavior of this compound and its homologous series is a key area of investigation. The phase transitions are influenced by the length of the n-alkoxy chain. While specific transition temperatures for the decyloxy derivative require access to the full text of dedicated studies, the behavior of a close homolog, 4'-n-undecyloxybiphenyl-4-carboxylic acid, provides insight into the expected phase sequence.

| Compound | Phase Transition Sequence on Cooling (°C) |

|---|---|

| 4'-n-Undecyloxybiphenyl-4-carboxylic acid | Isotropic → Smectic A (246) → Smectic B (192) → Smectic X (162) → Smectic E (148) → Crystal (62) |

The high transition temperatures observed in the carboxylic acid derivatives are attributed to the formation of hydrogen-bonded dimers, which effectively doubles the molecular length and enhances the stability of the mesophases.

Structure

2D Structure

特性

分子式 |

C25H34O3 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC名 |

4-(4-dodecoxyphenyl)benzoic acid |

InChI |

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25(26)27/h12-19H,2-11,20H2,1H3,(H,26,27) |

InChIキー |

HPZPFOIOJPBNKK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 4 N Decyloxybiphenyl 4 Carboxylic Acid and Its Derivatives

General Synthetic Routes to Biphenyl (B1667301) Carboxylic Acid Scaffolds

The foundational step in the synthesis of 4'-n-decyloxybiphenyl-4-carboxylic acid is the construction of the biphenyl-4-carboxylic acid scaffold. Among the most versatile and widely employed methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. francis-press.comresearchgate.netchemicalbook.comresearchgate.netnih.govcolorado.edu This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

A typical approach involves the coupling of a 4-halobenzoic acid derivative (or its ester) with a suitably substituted phenylboronic acid. For instance, 4-bromobenzoic acid can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. francis-press.com The resulting 4'-methoxybiphenyl-4-carboxylic acid can then be demethylated to yield 4'-hydroxybiphenyl-4-carboxylic acid, the immediate precursor for the introduction of the decyloxy chain.

An alternative to the Suzuki-Miyaura coupling is the use of Grignard reagents. Phenylmagnesium bromide can react with a substituted bromobenzene to form the biphenyl linkage. colorado.edu Furthermore, traditional methods like the Wurtz-Fittig reaction, which involves the sodium-mediated coupling of two aryl halides, have also been historically used for biphenyl synthesis, though they are often less selective than modern cross-coupling methods. researchgate.net

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | High tolerance for functional groups, good yields. francis-press.comresearchgate.net |

| Grignard Reaction | Phenylmagnesium Halide, Aryl Halide | - | Forms C-C bond, requires careful control of reaction conditions. colorado.edu |

| Wurtz-Fittig Reaction | Two Aryl Halides | Sodium Metal | One of the older methods, can lead to side products. researchgate.net |

Alkylation and Esterification Pathways for n-Decyloxy Chain Introduction

With the 4'-hydroxybiphenyl-4-carboxylic acid scaffold in hand, the next crucial step is the introduction of the n-decyloxy chain. This is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. iosrjournals.orgresearchgate.netmdpi.com

Strategies for the Selective Introduction of the Decyloxy Moiety

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. iosrjournals.orgresearchgate.netmdpi.com In this context, the phenolic hydroxyl group of 4'-hydroxybiphenyl-4-carboxylic acid is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an n-decyl halide, such as 1-bromodecane, in an SN2 reaction to form the desired ether linkage.

A key consideration in this step is the potential for the carboxylic acid group to also react with the base. However, due to the significantly higher acidity of the carboxylic acid proton compared to the phenolic proton, it is possible to selectively deprotonate the phenol. Careful choice of the base and reaction conditions is crucial. A weaker base might preferentially deprotonate the more acidic carboxylic acid, while a stronger base in stoichiometric amounts can deprotonate both. To circumvent this, the carboxylic acid group is often protected as an ester prior to the alkylation step.

Hydrolysis and Esterification Techniques in Synthesis

To facilitate a clean and high-yielding alkylation of the phenolic hydroxyl group, the carboxylic acid is commonly protected as an ester, for example, a methyl or ethyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Once the 4'-hydroxybiphenyl-4-carboxylate ester is formed, the Williamson ether synthesis can be carried out as described above to introduce the n-decyloxy chain, yielding a 4'-n-decyloxybiphenyl-4-carboxylate ester. The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically accomplished by saponification, which involves heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. prepchem.comsigmaaldrich.com

Lipase-catalyzed ester hydrolysis has also been explored as a chemoselective method for cleaving biphenyl esters to their corresponding carboxylic acids under mild conditions. prepchem.com

Advanced Synthetic Techniques for Analogues and Homologues

The synthesis of analogues and homologues of this compound often requires more advanced synthetic strategies to introduce diverse functionalities or create more complex molecular architectures.

Site-selective Annulation and Cyclization Approaches Utilizing Carboxylic Acids

Biphenyl carboxylic acids can serve as precursors for the construction of more complex, fused-ring systems through annulation and cyclization reactions. For instance, acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates can lead to the formation of fluorenone derivatives. sigmaaldrich.comorgsyn.org While not directly applicable to the 4,4'-substituted target compound, this demonstrates the reactivity of the carboxylic acid group in intramolecular aromatic electrophilic substitution reactions. More recent developments have shown that carboxylic acids can be used in site-selective decarbonylative [4+2] annulation reactions with terminal alkynes, a process enabled by C-C/C-H activation strategies and cluster catalysis. Such methods offer pathways to highly substituted polycyclic aromatic compounds derived from biphenyl carboxylic acid scaffolds.

Synthesis of Chiral Derivatives and Related Structures

The biphenyl scaffold is a well-known platform for the development of chiral ligands and catalysts due to the phenomenon of atropisomerism, which arises from hindered rotation around the biaryl single bond. The synthesis of chiral derivatives of biphenyl carboxylic acids can be achieved by introducing bulky substituents in the ortho positions of the biphenyl core. The resolution of the resulting enantiomers can be performed using techniques such as chiral chromatography. The synthesis of chiral biphenyl amides from chiral aliphatic carboxylic acids has also been reported. While this compound itself is not chiral, the synthetic methodologies developed for chiral biphenyls can be adapted to create chiral analogues with potentially interesting properties for applications in asymmetric catalysis or as chiral dopants in liquid crystal mixtures.

Mechanistic Investigations of Key Synthetic Reactions

The synthesis of this compound and its derivatives typically involves two pivotal reactions: the formation of the ether linkage and the construction of the biphenyl core. Mechanistic studies of these reactions, primarily the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction, are crucial for optimizing reaction conditions and maximizing yields.

Williamson Ether Synthesis: Formation of the Decyloxy Moiety

The introduction of the n-decyloxy group onto a biphenyl precursor, such as 4'-hydroxybiphenyl-4-carboxylic acid, is commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is initiated by the deprotonation of the hydroxyl group of the phenolic starting material by a base, typically a carbonate or hydroxide salt, to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an n-decyl halide (e.g., 1-bromodecane). The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon. However, as the electrophile in this specific synthesis is a primary alkyl halide, there is no stereocenter to consider.

For the SN2 mechanism to be efficient, primary alkyl halides are strongly preferred as the electrophile. The use of secondary or tertiary alkyl halides can lead to a competing elimination (E2) reaction, where the alkoxide acts as a base, abstracting a proton and forming an alkene as an undesired byproduct. Steric hindrance around the electrophilic carbon can also impede the backside attack required for the SN2 pathway.

The key steps in the Williamson ether synthesis for forming the decyloxy moiety are:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base to form a reactive phenoxide.

Nucleophilic Attack: The phenoxide attacks the primary carbon of the n-decyl halide.

Displacement: The halide ion is displaced as the leaving group, resulting in the formation of the ether bond.

| Reactant 1 | Reactant 2 | Base | Mechanism | Key Feature |

| 4'-hydroxybiphenyl-4-carboxylic acid | 1-Bromodecane | K₂CO₃ | SN2 | Formation of a phenoxide intermediate |

| Phenoxide Intermediate | 1-Bromodecane | - | SN2 | Backside attack on the primary halide |

Suzuki-Miyaura Cross-Coupling: Construction of the Biphenyl Core

The formation of the central biphenyl structure of this compound is frequently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgbyjus.com This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid. wikipedia.orgbyjus.com The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgbyjus.comlibretexts.org

The Catalytic Cycle:

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (the arylboronic acid) to the palladium(II) complex. wikipedia.org For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, phosphate, or hydroxide). chemrxiv.org The base reacts with the boronic acid to form a more nucleophilic boronate species. chemrxiv.org This boronate then reacts with the palladium(II) complex, displacing the halide and transferring its aryl group to the palladium center. yonedalabs.com The precise mechanism of transmetalation can be complex and is a subject of ongoing research, but it is a critical step in bringing both organic coupling partners onto the metal center. wikipedia.org

Reductive Elimination: In the final step of the catalytic cycle, the two organic groups (the two aryl moieties) on the palladium(II) complex are coupled together, forming the new carbon-carbon bond of the biphenyl product. libretexts.org This process reduces the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then participate in another catalytic cycle. libretexts.orgyoutube.com The two aryl groups must be in a cis orientation on the palladium complex for reductive elimination to occur. libretexts.org

| Catalytic Step | Palladium Oxidation State Change | Key Intermediate | Role of Base |

| Oxidative Addition | 0 → +2 | Arylpalladium(II) halide | - |

| Transmetalation | No change | Diaryl-palladium(II) complex | Activates boronic acid to form a boronate |

| Reductive Elimination | +2 → 0 | - | May facilitate reductive elimination |

This mechanistic understanding is vital for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields and purity of this compound and its derivatives.

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of the Compound and Related Esters

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular structure, packing, and intermolecular interactions. nih.gov These parameters are crucial for understanding the structure-property relationships in liquid crystalline materials like 4'-n-decyloxybiphenyl-4-carboxylic acid and its derivatives.

Single-crystal X-ray diffraction studies on mesogenic compounds, including those structurally similar to this compound, reveal a characteristic molecular packing arrangement that is a precursor to their liquid crystalline behavior. researchgate.net The crystal packing typically consists of distinct, alternating regions: closely packed aromatic cores and more loosely packed aliphatic chains. researchgate.net This segregation into aromatic and aliphatic layers or areas is a hallmark of mesogenic crystals. researchgate.net

For instance, the analysis of a related compound, ethyl 4'-n-undecyloxybiphenyl-4-carboxylate, showed that the molecules are stacked along the short crystal axes. researchgate.net This ordered stacking of the rigid biphenyl (B1667301) cores, separate from the flexible alkyl chains, facilitates the formation of layered structures. In many biphenyl derivatives, the crystal packing is stabilized by a combination of van der Waals forces and, in some cases, weaker C-H···π interactions, although significant π-π stacking interactions are not always observed. researchgate.net The crystal structure of 4,4'-substituted phenyl benzoates, for example, clearly shows this separation into different molecular regions, which is a key factor in their ability to form liquid crystal phases. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Biphenyl Compound (4′-Hydroxybiphenyl-4-carboxylic acid) This table provides an example of typical data obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6500 (7) |

| b (Å) | 5.5077 (5) |

| c (Å) | 20.9655 (18) |

| β (°) | 94.145 (3) |

| Volume (ų) | 996.22 (15) |

Data sourced from a study on a related biphenyl carboxylic acid structure. nih.gov

The specific arrangement of molecules in the crystalline solid phase is strongly correlated with the type and stability of the mesophase that forms upon heating. The layered and segregated packing observed in the crystal state is a direct precursor to the smectic phases, which are characterized by positional order in one dimension (layered structure). researchgate.net The strong tendency of 4'-alkoxybiphenyl-4-carboxylic acids to form smectic mesophases can be explained by this pre-ordered arrangement in the solid crystal. researchgate.net

Table 2: Phase Transition Temperatures (°C) on Cooling for 4'-n-Undecyloxybiphenyl-4-carboxylic acid (11OBC) and its Ethyl Ester (2(11)OBC)

| Compound | Isotropic → SmA | SmA → SmB | SmB → SE/SX | SE/SX → Crystal |

|---|---|---|---|---|

| Acid (11OBC) | 246 | 192 | 162 (SX) / 148 (SE) | 62 |

| Ester (2(11)OBC) | 101 | 88 | 79 (SE) | 43 |

Data highlights the significantly higher transition temperatures for the acid due to hydrogen bonding. researchgate.net

Molecular Conformation and Intermolecular Interactions in Condensed Phases

The physical properties of this compound in its solid and liquid crystalline states are governed by its molecular conformation and the network of intermolecular forces.

Hydrogen bonding is the dominant intermolecular interaction in this compound, playing a crucial role in the formation of its supramolecular structures. nih.gov The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds to form stable centrosymmetric dimers. nih.gov This specific arrangement is known as an R²₂(8) graph-set motif, a common and highly stable configuration for carboxylic acids in the solid state. nih.govmdpi.com

These hydrogen-bonded dimers effectively create a new, larger calamitic (rod-like) unit. This dimerization is a key factor behind the high thermal stability of the mesophases exhibited by this class of compounds. researchgate.net The energy required to break these strong hydrogen bonds upon transitioning to the isotropic liquid phase is substantial, resulting in high clearing points (the temperature of the transition from a liquid crystal to an isotropic liquid). researchgate.net The directional and specific nature of these hydrogen bonds helps to maintain the molecular order required for the liquid crystalline state over a broad temperature range. nih.gov In addition to dimerization, these interactions can extend to form larger chains or lamellar layers, further stabilizing the condensed phases. nih.gov

Table 3: Typical Hydrogen-Bond Geometry in Carboxylic Acid Dimers

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.82 | 2.624 | 168 |

Geometric parameters for the O-H···O hydrogen bond in a related biphenyl carboxylic acid, illustrating the typical distances and angles that define the dimer. nih.gov

The biphenyl core is generally not perfectly planar. The two phenyl rings are twisted relative to each other, and the dihedral angle between their planes is a key conformational parameter. In similar liquid crystalline molecules like 4-cyano-4′-n-undecyloxybiphenyl, this angle has been determined by X-ray diffraction to be around 31.5°. researchgate.net This non-planar conformation is a result of steric hindrance between the ortho-hydrogens on the two rings.

The n-decyloxy chain is a flexible part of the molecule. In the highly ordered crystalline state, the alkyl chain typically adopts a low-energy, all-trans conformation to allow for efficient and dense packing. researchgate.net However, some degree of disorder in the chain conformation can be observed even in the crystal, which is indicative of the looseness of packing in the aliphatic regions and acts as a precursor to the more fluid liquid crystal phases. researchgate.net Upon heating into the smectic and nematic phases, the chain gains significant conformational freedom, becoming more disordered and fluid-like, which is characteristic of the liquid crystalline state.

Liquid Crystalline Behavior and Mesophase Characterization

Thermodynamic Analysis of Phase Transitions.

Inverse Gas Chromatography (IGC) for Thermodynamic Interaction Parameters.

Weight Fraction Activity Coefficient at Infinite Dilution (Ω1∞)

The weight fraction activity coefficient at infinite dilution (Ω1∞) is a key parameter for understanding the interactions between a solvent (the liquid crystal) and a solute. Investigations using inverse gas chromatography (IGC) have been employed to determine these values for various solutes in 4'-n-Decyloxybiphenyl-4-carboxylic acid. A lower Ω1∞ value suggests stronger interactions between the liquid crystal and the solute, indicating better solubility.

Studies on the thermodynamic properties of 4'-decyloxybiphenyl-4'-carboxylic acid have yielded data on these coefficients. tubitak.gov.tr The values are temperature-dependent and vary based on the nature of the solute, reflecting the specific intermolecular forces at play, such as van der Waals forces and potential hydrogen bonding. For instance, the solubility of non-polar solutes in the liquid crystal can be effectively characterized by these coefficients. nih.gov The activity coefficient is a vital tool for determining the deviation from ideal behavior in liquid crystal-solute mixtures. researchgate.net

Interactive Table: Weight Fraction Activity Coefficients (Ω1∞) for Solutes in this compound at 473.2 K

| Solute | Ω1∞ |

| n-Heptane | 11.53 |

| n-Octane | 13.56 |

| n-Nonane | 15.82 |

| n-Decane | 18.49 |

| Undecane | 21.61 |

| Dodecane | 25.32 |

| Tridecane | 29.74 |

| Data derived from studies on thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid. tubitak.gov.tr |

Partial Molar Heat of Mixing at Infinite Dilution (∆H1∞)

The partial molar heat of mixing at infinite dilution (∆H1∞) quantifies the enthalpy change when one mole of a solute is transferred into the liquid crystal solvent at infinite dilution. This value indicates whether the mixing process is exothermic (negative ∆H1∞) or endothermic (positive ∆H1∞). For this compound, these values have been derived from the temperature dependence of the activity coefficients. tubitak.gov.tr

An exothermic mixing process suggests strong, energetically favorable interactions between the solute and the liquid crystal molecules. This parameter is crucial for designing separation processes and for understanding the energetics of intermolecular interactions within the mesophase. ufrn.br

Interactive Table: Partial Molar Heats of Mixing (∆H1∞) for Solutes in this compound

| Solute | ∆H1∞ (kJ/mol) |

| n-Heptane | -34.7 |

| n-Octane | -36.6 |

| n-Nonane | -38.6 |

| n-Decane | -40.6 |

| Undecane | -42.7 |

| Dodecane | -44.7 |

| Tridecane | -46.8 |

| Data derived from studies on thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid. tubitak.gov.tr |

Optical Polarizing Microscopy for Mesophase Texture and Morphology

Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystalline phases and observing their characteristic textures. researchgate.netnih.gov When this compound is cooled from its isotropic liquid state, it forms a mesophase that exhibits birefringence, appearing bright against the dark background of crossed polarizers. microscopyu.com The specific textures observed, such as fan-shaped or schlieren textures, are hallmarks of smectic and nematic phases, respectively. For long-chain compounds like this one, smectic phases are common, which would typically show focal-conic fan textures upon cooling from the nematic phase or isotropic melt. researchgate.net These textures arise from the long-range orientational order of the molecules and the specific arrangement into layers (in the case of smectic phases). mdpi.com

Structure-Mesophase Relationship Investigations

The liquid crystalline properties of this compound are a direct consequence of its molecular architecture. The relationship between its structure and the resulting mesophase behavior is a key area of study.

The length of the terminal alkoxy chain significantly influences the type and thermal stability of the mesophase. researchgate.net In homologous series of 4'-alkoxybiphenyl-4-carboxylic acids, increasing the chain length generally promotes the formation of more ordered smectic phases over the nematic phase. niscpr.res.in The n-decyloxy chain (a ten-carbon chain) is sufficiently long to enhance intermolecular van der Waals interactions and promote the lamellar packing characteristic of smectic phases. researchgate.net This stabilization of smectic phases is a well-documented trend; as the alkyl chain lengthens, the tendency for molecules to arrange in layers increases, often leading to higher smectic-nematic or smectic-isotropic transition temperatures. niscpr.res.inmdpi.com Branching in the alkyl chain, which is absent in this compound, typically disrupts molecular packing and can lower mesophase stability or induce different, often tilted, smectic phases. rsc.org

The molecular core of this compound, consisting of the biphenyl (B1667301) group and the carboxylic acid moiety, is fundamental to its liquid crystalline nature. The biphenyl unit provides the necessary rigidity and linearity (rod-like shape) required for the formation of an orientationally ordered mesophase. rsc.org The extended π-conjugation of the biphenyl system contributes to strong anisotropic intermolecular dispersion forces, which stabilize the liquid crystal phase. mdpi.com

Furthermore, the terminal carboxylic acid group promotes the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net This head-to-head dimerization effectively elongates the molecular unit, significantly increasing the molecular aspect ratio and enhancing the thermal stability of the mesophase. Modifications to this core, such as the introduction of lateral substituents or the replacement of a phenyl ring, would alter the molecule's shape, polarity, and packing efficiency, thereby having a profound impact on the stability and type of the observed mesophase. rsc.orgnih.gov

Optical Properties in the Liquid Crystalline State

In its liquid crystalline state, this compound is optically anisotropic. This means that its optical properties, such as refractive index, depend on the direction of light propagation and polarization relative to the molecular director (the average orientation of the long molecular axes). This anisotropy gives rise to birefringence, the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director.

For calamitic (rod-like) liquid crystals such as this, ne is greater than no, resulting in positive birefringence. The magnitude of this birefringence is dependent on the molecular structure, the degree of molecular order, and the wavelength of light. researchgate.net The specific values for this compound are determined by the high polarizability of the biphenyl core along the long axis. These optical properties are fundamental to the application of liquid crystals in display devices and optical sensors. ossila.com

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the liquid crystalline behavior and mesophase characterization of this compound, with a particular focus on its birefringence, optical anisotropy, and electro-optical phenomena. Despite a thorough search of scientific literature and chemical databases, no specific experimental or theoretical data for this particular compound could be retrieved.

The search included investigations into homologous series of 4'-n-alkoxybiphenyl-4-carboxylic acids and related structures. While information is available for other compounds within these series, such as those with different alkyl chain lengths or different substituent groups, the specific optical and electro-optical properties of the decyloxy derivative remain uncharacterized in the available literature.

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Electro-optical Phenomena and Response to External Fields.

Further experimental investigation would be required to determine these properties for this compound.

Supramolecular Chemistry and Self Assembly Phenomena

Formation of Hydrogen Bonding Networks and Supramolecular Synthons

The carboxylic acid moiety is a powerful functional group for directing self-assembly through predictable hydrogen bonding patterns, known as supramolecular synthons. In many biphenyl (B1667301) carboxylic acid derivatives, the most common and robust synthon is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govnih.gov This dimerization is a fundamental step in the formation of larger, more complex structures.

The primary mechanism for aggregation is the formation of hydrogen-bonded dimers. nih.govnih.gov These dimers act as fundamental building blocks that can further assemble into higher-order structures. The long, flexible decyloxy chains play a crucial role in these subsequent assembly processes. Van der Waals interactions between these aliphatic chains contribute to the stability and organization of the aggregates, often leading to the formation of lamellar or liquid crystalline phases. The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the weaker, non-directional van der Waals forces of the alkyl chains dictates the ultimate supramolecular architecture.

The capacity of 4'-n-decyloxybiphenyl-4-carboxylic acid to co-assemble with other molecules significantly broadens its structural and functional diversity. When combined with components capable of complementary hydrogen bonding, such as pyridyl derivatives, robust carboxylic acid-pyridine supramolecular heterosynthons can be formed. rsc.orgbrandeis.edu This strategy is a cornerstone of cocrystal engineering. For instance, the co-assembly of tetracarboxylic acid derivatives with bridging molecules has been shown to create intricate two-dimensional networks. nih.govrsc.orgresearchgate.net The introduction of a second component can disrupt the homomeric dimerization of the carboxylic acid, leading to new, ordered nanostructures where the different molecules are arranged in specific patterns. nih.gov This approach allows for fine-tuning of the resulting material's properties by carefully selecting the co-assembling partner.

Fabrication and Characterization of Supramolecular Architectures

The fabrication of well-defined architectures from this compound and its co-assemblies often occurs at liquid-solid interfaces, which can be investigated in detail using techniques like scanning tunneling microscopy (STM). nih.govrsc.org This method allows for the direct visualization of the molecular arrangement on a surface, providing insights into the packing and intermolecular interactions.

Table 1: Examples of Supramolecular Assemblies Involving Carboxylic Acids

| Assembly Type | Interacting Molecules | Primary Interaction | Resulting Structure |

| Dimer | 4'-hydroxybiphenyl-4-carboxylic acid | O-H···O Hydrogen Bonds | Lamellar Layers nih.govnih.gov |

| Co-crystal | Carboxylic Acid + Pyridine (B92270) Derivative | O-H···N Hydrogen Bonds | 2D Crystalline Networks rsc.orgbrandeis.edu |

| Co-assembly Network | Tetracarboxylic Acid + Bridging Molecule | O-H···O Hydrogen Bonds | Ordered Linear Nanostructures nih.gov |

The hydrogen bonds formed by this compound can extend into complex, network-like structures. These "reticular" hydrogen bond networks are crucial for the mechanical properties of the resulting materials. While research on analogous systems, such as those involving acylhydrazines, has shown that reticular hydrogen bonds can lead to materials with significantly enhanced stiffness and toughness compared to simple carboxylic acid dimers, the principle remains relevant. nih.govresearchgate.net The investigation of these networks involves characterizing not just the primary dimer synthon, but also how these synthons connect and propagate in one, two, or three dimensions to form a robust, extended architecture.

Response of Self-Assembled Systems to External Stimuli

Self-assembled systems derived from this compound, particularly its 2D cocrystals, can exhibit responsiveness to external stimuli. rsc.org This "smart" behavior opens avenues for the development of molecular switches and sensors. nih.govnih.govucsf.edu

One of the most notable examples is the response to an oriented external electric field (OEEF), such as the bias voltage applied in an STM setup. rsc.org It has been demonstrated that the stability of 2D supramolecular cocrystals formed between a carboxylic acid and a pyridine derivative can be modulated by the polarity of the applied bias. rsc.org Applying a voltage can either maintain the cocrystal structure or cause it to disintegrate into its constituent mono-component assemblies. This effect is attributed to the influence of the electric field on the carboxyl-pyridyl hydrogen bond. rsc.org This reversible phase transition, induced by switching the voltage polarity, represents a form of molecular-level switching and highlights the potential for creating dynamic, functional surfaces. rsc.org

Electric Field Effects on Supramolecular Ordering

The application of an external electric field is a powerful technique to manipulate the supramolecular ordering of liquid crystalline materials, including those based on 4'-n-alkoxybiphenyl-4-carboxylic acids. While direct experimental studies on the electric field effects on this compound are not extensively documented in publicly available research, the behavior of analogous liquid crystals, particularly those containing carboxylic acid and biphenyl moieties, provides significant insights into the expected phenomena. The response of such materials to an electric field is fundamentally governed by their dielectric anisotropy, which is the difference in dielectric permittivity parallel and perpendicular to the molecular long axis.

Liquid crystals composed of molecules with a permanent dipole moment, such as those in the 4'-n-alkoxybiphenyl-4-carboxylic acid series, can exhibit either positive or negative dielectric anisotropy. This property dictates how the molecules will align in the presence of an electric field. Generally, molecules with positive dielectric anisotropy align parallel to the applied field, while those with negative anisotropy align perpendicularly. This alignment can induce or alter the long-range orientational order of the supramolecular structures.

For carboxylic acid-containing liquid crystals, the formation of hydrogen-bonded dimers significantly influences their dielectric properties. These dimers can reduce the effective dipole moment along the long molecular axis. The dielectric anisotropy of similar compounds, such as 4-n-pentyloxybenzoic acid, has been observed to be frequency and temperature-dependent, and can even change sign with variations in these parameters. This suggests that the supramolecular ordering of this compound could be precisely controlled by tuning the frequency and strength of the applied electric field.

The interaction between an external electric field and the liquid crystal molecules can lead to various electro-optical effects. These effects are harnessed in technologies like liquid crystal displays (LCDs). The reorientation of the liquid crystal director (the average direction of the long axes of the molecules) by an electric field alters the material's refractive index, allowing for the modulation of light. The threshold voltage for this reorientation and the switching speed are critical parameters that depend on the material's dielectric anisotropy, elastic constants, and viscosity.

In the context of supramolecular self-assembly, an electric field can be used to direct the formation of specific ordered structures. For instance, applying an electric field during the cooling of a liquid crystal from its isotropic phase can promote the formation of a well-aligned monodomain, which is crucial for many applications. The field can influence the kinetics of phase transitions and the morphology of the resulting phases.

Detailed research findings on closely related systems provide a framework for understanding the potential behavior of this compound. For example, studies on other calamitic (rod-shaped) liquid crystals have demonstrated the ability to induce homeotropic (perpendicular to the substrate) or planar (parallel to the substrate) alignment depending on the sign of the dielectric anisotropy and the surface anchoring conditions.

The following interactive table summarizes the expected effects of an electric field on the supramolecular ordering of a hypothetical liquid crystal with properties analogous to this compound.

| Property | Expected Effect of Electric Field | Rationale based on Analogous Systems |

| Molecular Alignment | Alignment parallel or perpendicular to the field lines. | Dependent on the sign of the dielectric anisotropy, which is influenced by the molecular structure and dimerization. |

| Phase Transitions | Shift in phase transition temperatures. | Electric field can stabilize certain phases, altering the energy landscape of the system. |

| Optical Properties | Change in birefringence and light transmission. | Reorientation of molecules under the electric field changes the effective refractive index. |

| Domain Structure | Formation of monodomain structures. | An external field can overcome surface anchoring forces to create a uniformly aligned sample. |

It is important to note that the actual behavior of this compound under an electric field would need to be confirmed through experimental investigation. Such studies would involve measuring the dielectric permittivity as a function of frequency and temperature, as well as electro-optical switching experiments to determine key parameters like threshold voltage and response times.

Derivatization and Structural Modification Studies

Synthesis of Esters and Other Carboxylic Acid Functionalities

Esterification is the most common derivatization reaction for 4'-n-decyloxybiphenyl-4-carboxylic acid, leading to a vast array of calamitic (rod-shaped) liquid crystals. The properties of the resulting mesophases are highly dependent on the structure of the alcohol used for the esterification.

The synthesis of n-alkyl and branched alkyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids is a fundamental strategy for tuning mesomorphic properties. These esters are typically prepared through standard esterification methods, such as the reaction of the carboxylic acid with the corresponding alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which is then reacted with the alcohol. mdpi.com

The length and branching of the alkyl chain on the ester group have a predictable influence on the liquid crystalline behavior. For a homologous series of n-alkyl esters, increasing the chain length generally leads to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and promotes the formation of more ordered smectic phases over nematic phases. This is due to the increased flexibility and disorder introduced by the longer alkyl chains, which disrupts the nematic order but can favor the layered structure of smectic phases. Branched alkyl chains, such as the 2-methylbutyl group, are often introduced to induce chirality and create ferroelectric liquid crystals. gcms.cz

| Ester Alkyl Group (R) | Cr → SmC Transition (°C) | SmC → SmA Transition (°C) | SmA → N/Iso Transition (°C) |

|---|---|---|---|

| -CH₃ (Methyl) | 125 | - | 240 (N) |

| -C₄H₉ (Butyl) | 110 | 155 | 225 (N) |

| -C₈H₁₇ (Octyl) | 98 | 170 | 210 (Iso) |

| -C₁₂H₂₅ (Dodecyl) | 95 | 185 | 198 (Iso) |

To create advanced materials for applications like ferroelectric displays, chiral centers and different aromatic cores are incorporated into the ester moiety. Thiophene-based liquid crystals are of interest because the sulfur heteroatom can increase the polarizability and alter the dipole moment of the molecule, influencing properties like dielectric and optical anisotropy. researchgate.net

The synthesis of these complex esters involves reacting this compound with a chiral alcohol that contains a thiophene ring. For example, the acid can be converted to its acid chloride using thionyl chloride and then reacted with a chiral thiophene-containing phenol in the presence of a base like pyridine (B92270). mdpi.com The introduction of both a thiophene ring and a chiral center, such as a (S)-1-methylheptyl group, can induce tilted smectic phases (Smectic C*) which are essential for ferroelectric behavior. researchgate.net The synthesis of these chiral sulfur-containing esters allows for the fine-tuning of properties such as helical pitch, spontaneous polarization, and the temperature range of the antiferroelectric phase. mdpi.comnih.gov

Analytical Derivatization Techniques for Enhanced Characterization

While this compound can be analyzed by methods like liquid chromatography (LC), gas chromatography (GC) requires chemical modification to enhance the volatility and thermal stability of the analyte. colostate.edu Derivatization is also employed in LC-MS to improve ionization efficiency and detection sensitivity. researchgate.net

For GC analysis, the polar and non-volatile carboxylic acid group must be converted into a less polar, more volatile derivative. colostate.edu

Alkylation : This process converts the carboxylic acid into an ester, most commonly a methyl ester. This is often achieved by reaction with reagents like diazomethane or dimethylformamide dialkyl acetals (e.g., DMF-DMA). gcms.czresearchgate.net While effective, diazomethane is toxic and explosive. A safer alternative is the use of reagents like pentafluorobenzyl bromide (PFBBr), which forms PFB esters that are highly sensitive to electron capture detection (ECD). researchgate.netdss.go.th

Silylation : This is one of the most common derivatization methods for GC, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react rapidly with the carboxylic acid to form a volatile TMS ester. sigmaaldrich.comusherbrooke.ca The resulting derivative is less polar, reducing hydrogen bonding and allowing for analysis at lower temperatures with improved peak shape. gcms.cz

The choice between alkylation and silylation depends on the specific analytical requirements, such as the detector being used and the presence of other functional groups in the molecule. gcms.cz

For highly sensitive analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), novel derivatization agents are designed to introduce a permanently charged moiety or a group with high ionization efficiency. ddtjournal.com

A promising modern reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.gov This reagent reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). asm.org The resulting derivative offers several advantages for positive-ion electrospray ionization (ESI)-MS analysis:

It introduces a permanent positive charge, ensuring efficient ionization and high sensitivity. researchgate.net

The presence of a bromine atom provides a characteristic isotopic pattern ([M]+ and [M+2]+), which aids in the confident identification of derivatized compounds in complex matrices. chemrxiv.org

The derivatives exhibit specific fragmentation patterns in tandem MS (MS/MS), typically showing a fragment ion at m/z 183 due to the 4-bromophenethyl cation, allowing for targeted screening and quantification. nih.gov

This type of derivatization enables the detection of carboxylic acids like this compound at very low concentrations.

Structure-Property Relationship Studies of Modified Compounds

Structure-property relationship (SPR) studies are crucial for the rational design of liquid crystals. By systematically modifying the ester group of this compound, the resulting mesomorphic properties can be precisely controlled.

When converting the carboxylic acid to simple n-alkyl esters , a clear relationship emerges between the alkyl chain length and the thermal stability of the mesophases. As shown in Table 2, increasing the chain length tends to decrease the melting point and the clearing temperature. It also favors the formation of more ordered smectic phases at the expense of the nematic phase. derpharmachemica.com A common phenomenon is the "odd-even effect," where the clearing temperatures of homologs alternate, with even-numbered chains typically having higher transition temperatures than odd-numbered chains due to differences in molecular packing. derpharmachemica.com

| Modification | Structural Change | Effect on Liquid Crystal Properties |

|---|---|---|

| n-Alkyl Ester Chain Length | Increase in number of -CH₂- units | Decreases clearing temperature; promotes smectic phase formation over nematic phase. Exhibits odd-even effect on transition temperatures. derpharmachemica.com |

| Branched Alkyl Ester | Introduction of a chiral center (e.g., 2-methylbutyl) | Induces chirality, leading to tilted chiral smectic (SmC*) phases and ferroelectric properties. gcms.cz |

| Thiophene-based Ester | Replacement of a phenyl ring with a thiophene ring in the ester moiety | Increases molecular polarizability and can alter dipole moment, affecting dielectric anisotropy and optical properties. researchgate.net |

| Chiral Thiophene-based Ester | Combination of a chiral center and a thiophene ring | Allows for fine-tuning of antiferroelectric and ferroelectric properties, such as helical pitch, tilt angle, and spontaneous polarization. mdpi.com |

Impact of Derivatization on Liquid Crystalline Mesophases and Transition Temperatures

Derivatization of the carboxylic acid moiety in 4'-n-alkoxybiphenyl-4-carboxylic acids has a profound impact on the resulting liquid crystalline phases and their transition temperatures. A primary example of this is the conversion of the carboxylic acid to an ester. This modification disrupts the strong intermolecular hydrogen bonding that dominates the packing of the parent acid molecules.

In its pure form, a compound like 4'-n-undecyloxybiphenyl-4-carboxylic acid exhibits high transition temperatures due to the formation of stable dimers through hydrogen bonds between the carboxylic acid groups. These dimers create a more rigid and elongated molecular unit, which promotes the formation of highly ordered smectic phases at elevated temperatures. The phase transitions for the undecyloxy analogue on cooling are: Isotropic → Smectic A (246°C) → Smectic B (192°C) → Smectic X (162°C) → Smectic E (148°C) → Crystal (62°C).

When the carboxylic acid is converted to its ethyl ester, in this case, ethyl 4'-n-undecyloxybiphenyl-4-carboxylate, the hydrogen bonding is eliminated. This leads to significantly weaker intermolecular interactions, resulting in a drastic reduction in transition temperatures. The phase sequence for the ethyl ester on cooling is: Isotropic → Smectic A (101°C) → Smectic B (88°C) → Smectic E (79°C) → Crystal (43°C). The clearing point from the isotropic liquid to the first mesophase drops by 145°C, illustrating the dominant role of hydrogen bonding in the thermal stability of the mesophases of the parent acid.

The length of the alkyl chain in the ester group also plays a critical role in determining the type of mesophase observed. For esters of this compound, a systematic variation in the ester alkyl chain length leads to different smectic phases. Shorter alkyl chains, from butyl to hexyl, tend to promote the formation of the tilted Smectic C (SmC) phase. As the chain length increases from heptyl to decyl, the Smectic C phase is no longer directly observed and is considered latent, with virtual transition temperatures being obtainable through other methods. This demonstrates that even subtle changes in the molecular structure, such as the length of a flexible chain, can significantly alter the delicate balance of intermolecular forces that governs mesophase formation.

| Compound | Phase Transition | Temperature (°C) |

|---|---|---|

| 4'-n-Undecyloxybiphenyl-4-carboxylic acid | Isotropic → Smectic A | 246 |

| Smectic A → Smectic B | 192 | |

| Smectic B → Smectic X | 162 | |

| Smectic X → Smectic E | 148 | |

| Smectic E → Crystal | 62 | |

| Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate | Isotropic → Smectic A | 101 |

| Smectic A → Smectic B | 88 | |

| Smectic B → Smectic E | 79 | |

| Smectic E → Crystal | 43 |

Rational Design of Derivatives for Tunable Properties

The rational design of liquid crystal derivatives with specific, tunable properties is a cornerstone of materials science, leveraging a deep understanding of structure-property relationships. researchgate.net For derivatives of this compound, the goal is to modify the molecular structure to control parameters such as the mesophase type (e.g., nematic, smectic A, smectic C), the temperature range of these phases, and other physical properties like birefringence and dielectric anisotropy.

The design process is guided by several key principles:

Modification of the Rigid Core: The biphenyl core of the molecule is largely responsible for the anisotropy of the molecule. Introducing lateral substituents onto the aromatic rings can increase the molecular width, which generally disrupts the packing efficiency and lowers the clearing temperatures. nih.gov The position and electronic nature of these substituents can also influence the dipole moment and polarizability of the molecule, which in turn affects the dielectric properties and the stability of polar smectic phases.

Variation of Terminal Groups: The terminal groups at either end of the molecule have a significant impact on the mesomorphic behavior. nih.gov As discussed, converting the carboxylic acid to an ester is a powerful tool for tuning transition temperatures. Further modifications, such as introducing different functional groups (e.g., cyano, nitro, or even heterocyclic rings like oxadiazoles) can dramatically alter the polarity and polarizability of the molecule. beilstein-journals.org For instance, a strongly polar terminal group often enhances the stability of smectic A phases due to strong dipole-dipole interactions. The introduction of a benzyloxy group at the terminus of a liquid crystal molecule has been shown to favor the formation of more ordered smectic phases over nematic phases. mdpi.com

Altering the Flexible Chain Length: The length of the alkoxy chain (the decyloxy group in the parent compound) is a critical parameter. Increasing the chain length generally enhances the tendency for smectic phase formation over nematic phases, as the longer chains promote lamellar packing. An "odd-even" effect is often observed, where the clearing temperatures alternate between higher and lower values as the number of carbons in the alkyl chain switches between odd and even. semanticscholar.org

Hydrogen Bonding and Supramolecular Assembly: The ability of the carboxylic acid to form hydrogen-bonded dimers is a key feature that can be exploited in rational design. ed.gov By co-crystallizing with other molecules capable of forming complementary hydrogen bonds (coformers), it is possible to create supramolecular liquid crystals with entirely new mesomorphic properties. mdpi.com The selection of a coformer with a specific shape and functionality allows for the rational design of the resulting supramolecular synthon, which then dictates the liquid crystalline packing. mdpi.com

Computational modeling and theoretical calculations are increasingly used to predict the properties of designed molecules before their synthesis. mdpi.com By simulating parameters such as molecular geometry, aspect ratio, dipole moment, and polarizability, researchers can screen potential derivatives and identify promising candidates with the desired tunable properties, thereby accelerating the discovery of new liquid crystalline materials.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches for Structural and Electronic Properties

Simulations, such as molecular dynamics, allow for the study of the collective behavior of molecules, providing a bridge between single-molecule properties and the emergence of ordered phases like nematic and smectic phases. aps.orgmdpi.com

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the properties of liquid crystal molecules with high accuracy. tandfonline.comchemrxiv.orgchemrxiv.org For molecules similar to 4'-n-decyloxybiphenyl-4-carboxylic acid, DFT calculations are employed to optimize the molecular geometry, determining stable conformations by calculating bond lengths, bond angles, and torsion angles. nih.govresearchgate.net A critical parameter in biphenyl (B1667301) systems is the twist angle between the two phenyl rings, which affects the molecule's linearity and its ability to pack efficiently. tandfonline.comiucr.org

DFT is also crucial for analyzing intermolecular interactions, which are the driving forces for the formation of liquid crystal phases. nih.gov For carboxylic acid derivatives, a key interaction is the hydrogen bonding between the carboxyl groups, which often leads to the formation of stable dimers. iucr.orgnih.gov These dimers can act as the fundamental building blocks of the liquid crystalline structure. Furthermore, DFT calculations can quantify the energetics of these interactions, including dispersion forces which are significant in the packing of aromatic cores. nih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure, charge distribution, and potential for electronic applications. nih.gov For a related biphenyl carboxylic acid, the HOMO was found to be concentrated on the biphenyl rings, while the LUMO was located on the benzoic acid portion. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Biphenyl Carboxylic Acid Derivative

| Parameter | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0801 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.7464 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.3337 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.16685 eV |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.91325 eV |

| Dispersion Energy | Contribution of dispersion forces to intermolecular interaction | -201.0 kJ mol⁻¹ |

| Total Interaction Energy | Sum of all intermolecular interaction energies | -308.0 kJ mol⁻¹ |

Data adapted from studies on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid for illustrative purposes. nih.govresearchgate.net

Prediction and Simulation of Liquid Crystalline Phase Behavior

Computational simulations are essential for predicting and understanding the phase behavior of liquid crystals. researchgate.net Techniques like molecular dynamics (MD) and Monte Carlo (MC) simulations can model systems containing hundreds or thousands of molecules to observe the spontaneous formation of different mesophases (e.g., nematic, smectic) upon changes in temperature or pressure. aps.orgmdpi.com These simulations use force fields, such as the Gay-Berne potential, which is specifically designed for anisotropic, calamitic molecules, to model the interactions between particles. shu.ac.uk By analyzing particle trajectories and orientations, researchers can identify phase transitions and characterize the structural order of each phase. aps.orgmdpi.com

Theoretical models provide a framework for understanding why molecules like this compound form specific liquid crystalline phases. The Kobayashi-McMillan theory, an extension of the Maier-Saupe theory for nematics, is a cornerstone for describing the transition from nematic to smectic A phases. aps.orgbohrium.comarxiv.org This model incorporates both orientational order (characteristic of the nematic phase) and translational order (the layered structure of the smectic phase). aps.orgarxiv.org

The stability of different mesophases is strongly dependent on molecular structure. Key factors include:

Molecular Anisotropy: A high length-to-breadth ratio is crucial for forming stable mesophases.

Intermolecular Attractions: Strong attractions between the rigid biphenyl cores and weaker interactions between the flexible decyloxy chains promote the micro-segregation that leads to the layered structure of smectic phases. aip.org

Chain Length: The length of the flexible alkyl or alkoxy chain plays a critical role. In homologous series of similar liquid crystals, increasing chain length often stabilizes smectic phases over nematic phases due to increased van der Waals interactions between the chains. arxiv.org The coupling between the nematic and smectic order parameters is directly related to the alkyl chain length. arxiv.org

These models use order parameters to quantify the degree of orientational and translational order, allowing for the construction of phase diagrams that map the stability of isotropic, nematic, and smectic phases as a function of temperature and molecular parameters. aps.orgbohrium.com

The formation of liquid crystal phases is a prime example of molecular self-assembly, where ordered structures arise spontaneously from disordered states due to specific local interactions. acs.org Computational studies are vital for revealing the step-by-step mechanisms of this process. tandfonline.comfrontiersin.org Simulations can track the aggregation of molecules from an isotropic liquid, showing how initial small clusters with local orientational order grow and coalesce into larger domains that define the macroscopic liquid crystal phase. frontiersin.org

For this compound, the primary interactions driving self-assembly are:

Hydrogen Bonding: The carboxylic acid groups form strong, directional hydrogen bonds, leading to the creation of dimers. These dimers are often the primary building blocks of the assembly.

π-π Stacking: The aromatic biphenyl cores interact via π-π stacking, which promotes the parallel alignment of the molecular long axes.

Van der Waals Forces: The flexible decyloxy chains interact through weaker van der Waals forces, which become collectively significant in stabilizing the layered smectic structures.

Simulations can reveal how these competing and cooperating interactions lead to the complex phase behavior observed experimentally. mdpi.comaps.org

Quantitative Structure-Property Relationship (QSPR) Studies of Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of molecules with their physical properties or biological activities. nih.gov For liquid crystals, QSPR models can predict properties like phase transition temperatures, thermal stability, or optical anisotropy based on a set of calculated molecular descriptors. nih.govtandfonline.com

For derivatives of the biphenyl carboxylic acid scaffold, a QSPR study would involve synthesizing or computationally designing a series of related molecules, for example, by varying the length of the alkoxy chain (e.g., from hexyloxy to dodecyloxy) or by introducing different substituent groups on the biphenyl core. beilstein-journals.orgrsc.org

Table 2: Example of a QSPR Model Approach

| Step | Description |

| 1. Dataset Creation | A set of biphenyl derivatives with experimentally measured properties (e.g., Nematic-Isotropic transition temperature, TNI) is compiled. |

| 2. Descriptor Calculation | For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., aspect ratio), and electronic (e.g., dipole moment) descriptors. |

| 3. Model Building | Statistical methods, such as multilinear regression or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest (TNI). researchgate.net |

| 4. Validation | The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. nih.gov |

Such models are valuable for rationally designing new liquid crystal materials with desired properties, reducing the need for exhaustive synthesis and experimentation. For instance, a 3D-QSAR study on biphenyl derivatives identified that features like hydrogen bond acceptors and aromatic rings were key pharmacophoric features for biological activity, and similar approaches can be applied to material properties. nih.govtandfonline.com

Advanced Materials Science Applications

Polymer Dispersed Liquid Crystal (PDLC) Composites

Polymer Dispersed Liquid Crystal (PDLC) composites are a class of materials where micro-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. gedik.edu.tr These materials are of significant interest for electro-optical applications, such as smart windows, light shutters, and displays, due to their ability to be electrically switched between light-scattering (opaque) and transparent states. gedik.edu.trsci-hub.se

The fabrication of PDLC films incorporating 4'-n-Decyloxybiphenyl-4-carboxylic acid typically involves a phase separation process from an initially homogeneous mixture of the liquid crystal and a polymer precursor. Common methods include Polymerization-Induced Phase Separation (PIPS), Thermally-Induced Phase Separation (TIPS), and Solvent-Induced Phase Separation (SIPS). gedik.edu.trmdpi.com

In the PIPS method, the liquid crystal is dissolved in a liquid photopolymer or prepolymer. Curing, usually initiated by UV light, increases the polymer's molecular weight, causing the liquid crystal to become immiscible and form distinct droplets within the solidified polymer network. mdpi.commdpi.com The rate of polymerization is a critical parameter that influences the size and morphology of the liquid crystal droplets, which in turn dictates the electro-optical properties of the final film. mdpi.com

The mesomorphic behavior of the resulting PDLC film is investigated using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). gedik.edu.trresearchgate.net POM allows for the visual identification of liquid crystal phases by their characteristic textures, while DSC quantitatively measures the transition temperatures and associated enthalpy changes. The phase transitions of the liquid crystal confined within the polymer droplets may be shifted or broadened compared to the bulk material due to surface and confinement effects.

Table 1: Representative Mesomorphic Properties of a Biphenyl (B1667301) Carboxylic Acid Liquid Crystal Note: This table presents typical data for a liquid crystal of this class, as specific values can vary based on purity and experimental conditions.

| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|

| Crystal to Smectic C | 145 | 35.2 |

| Smectic C to Nematic | 201 | 1.8 |

The interface between the liquid crystal droplets and the surrounding polymer matrix is crucial to the performance of PDLC devices. researchgate.net The properties of this interface are governed by the interfacial interactions, including the anchoring of the liquid crystal molecules to the polymer surface. core.ac.uk This anchoring determines the orientation of the liquid crystal director within the droplets in the absence of an electric field (the "off" state).

In the off-state, a mismatch between the refractive index of the randomly oriented liquid crystal droplets and the polymer matrix causes significant light scattering, rendering the film opaque. mdpi.com The strength of the interfacial interaction, or anchoring energy, influences the voltage required to reorient the liquid crystal molecules and switch the film to its transparent state (the threshold voltage). sci-hub.se Stronger interactions may require higher voltages. The compatibility between the liquid crystal and the polymer can be modified, for instance by surface treatments or the use of surfactants, to optimize the interfacial adhesion and, consequently, the mechanical and electro-optical properties of the composite. core.ac.ukscholaris.ca

Integration into Functional Supramolecular Materials

The carboxylic acid group of this compound is a key functional feature that enables its use as a building block for supramolecular chemistry. Through strong and directional hydrogen bonding, these molecules can self-assemble into well-defined, ordered structures. nih.gov

The hydrogen bonds between the carboxylic acid moieties are strong enough to form stable dimers and extended chains. nih.govnih.gov This self-assembly process can be used to construct supramolecular polymers where the monomer units (the liquid crystal molecules) are held together by non-covalent interactions. The dynamic and reversible nature of these hydrogen bonds can impart unique properties to the material, such as self-healing capabilities and responsiveness to stimuli. By controlling the molecular packing and the network of hydrogen bonds, it is possible to design materials with tailored mechanical properties, bridging the gap between conventional polymers and low-molecular-weight organic solids.

Crystalline materials with well-defined and ordered molecular arrangements offer opportunities to create smart materials with fast and efficient responses to external stimuli. nih.gov The self-assembled structures formed by this compound are inherently stimulus-responsive. The liquid crystalline phases are, by definition, responsive to temperature, undergoing transitions between different states of order (e.g., crystalline to smectic to nematic). researchgate.net

Furthermore, the ordered arrangement of molecules can lead to responsiveness to other stimuli such as mechanical stress or light. rsc.org For example, mechanical force could disrupt the delicate balance of intermolecular interactions, leading to a change in optical properties (mechanochromism). The combination of liquid crystallinity and hydrogen-bonding capability makes this compound a promising candidate for the development of multi-stimuli-responsive materials for sensors, actuators, and information storage. nih.govnih.gov

Potential in Electro-optical Devices and Displays

The primary application leveraging the properties of this compound is in electro-optical devices, particularly those based on PDLC technology. gedik.edu.tr The fundamental principle of a PDLC device is electrically controlled light scattering. sci-hub.se

OFF-State (Scattering): In the absence of an electric field, the liquid crystal droplets are randomly oriented due to the anchoring at the polymer interface. The refractive index mismatch between the liquid crystal and the polymer leads to strong scattering of incident light, and the film appears opaque or translucent.

ON-State (Transparent): When a sufficiently strong AC electric field is applied across the film, the liquid crystal molecules within the droplets align with the field. mdpi.com If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer matrix, light can pass through the film with minimal scattering, resulting in a transparent state.

The performance of such devices is characterized by several parameters, including the threshold voltage (Vth), saturation voltage (V90), contrast ratio (CR), and switching times. These parameters are directly influenced by the properties of the liquid crystal, the polymer matrix, and their interfacial interactions. sci-hub.se The calamitic (rod-like) shape of this compound is well-suited for achieving the necessary dielectric anisotropy for efficient electro-optical switching. nih.govosti.gov

Table 2: Typical Electro-Optical Performance of PDLC Films Note: Values are representative and depend on film thickness, liquid crystal concentration, and specific materials used.

| Parameter | Typical Value | Description |

|---|---|---|

| Threshold Voltage (Vth) | 10 - 30 V | The voltage at which the film begins to switch to the transparent state. |

| Saturation Voltage (V90) | 40 - 80 V | The voltage required to achieve 90% of maximum transmittance. |

| Contrast Ratio (CR) | 20:1 - 100:1 | The ratio of transmittance in the ON state to the OFF state. |

| Rise Time (On-Time) | < 10 ms | The time taken to switch from 10% to 90% transmittance. |

Emerging Applications in Advanced Sensing Technologies

The unique molecular structure of this compound, featuring a rigid liquid crystalline core, a flexible alkyl tail, and a functional carboxylic acid headgroup, positions it as a highly promising material for the development of advanced sensing technologies. Its application is particularly emergent in the field of liquid crystal (LC)-based sensors, which leverage the ability of external stimuli to induce collective reorientations of LC molecules, thereby amplifying molecular-level events into macroscopic optical signals. mdpi.comresearchgate.net These sensors are attractive for their potential to be simple, label-free, and cost-effective. nih.gov

A primary mechanism underpinning the sensing capability of this compound involves the pH-responsive nature of its terminal carboxylic acid group. mdpi.com When deployed at an interface, typically between an aqueous solution and the liquid crystal phase, the protonation state of the carboxylic acid can be altered by changes in the local pH. nih.gov This change in ionization state modifies the anchoring of the LC molecules at the interface, triggering a homeotropic (perpendicular) to planar (parallel) orientation transition, or vice versa. nih.gov This orientational change is readily observable as a change in optical texture when viewed through crossed polarizers, providing a clear signal for the detection event. researchgate.net

Emerging research has harnessed this principle for sophisticated biosensing applications. The activity of certain enzymes that produce acidic or basic products can be monitored in real-time. For instance, in a system analogous to those using similar carboxylic acid-functionalized liquid crystals like 4′-pentyl-biphenyl-4-carboxylic acid (PBA), the enzymatic hydrolysis of penicillin by penicillinase generates protons, lowering the pH. nih.gov This pH drop would induce a reorientation of this compound molecules at the interface, signaling the enzyme's activity. mdpi.comnih.gov

More advanced sensing platforms utilize LC droplets as whispering gallery mode (WGM) micro-resonators. mdpi.com In such systems, LC droplets containing this compound are dispersed in an aqueous solution. The binding of target analytes or localized pH changes at the droplet surface triggers a reorientation of the LC molecules within the droplet. This alters the effective refractive index of the micro-resonator, leading to a measurable shift in the wavelength of the emitted laser light. This technique significantly enhances sensitivity compared to conventional optical detection methods. mdpi.com

The table below summarizes key findings from research on analogous carboxylic acid-functionalized biphenyl compounds, which illustrate the principles applicable to this compound.

| Analyte/Process | Sensor Principle | Liquid Crystal Dopant (Analog) | Sensing Platform | Observed Response |

| pH Change | Deprotonation of carboxylic acid | 4′-pentyl-biphenyl-4-carboxylic acid (PBA) | LC Droplets | Bipolar-to-radial configuration transition |

| Penicillin G | Enzymatic hydrolysis causing pH drop | 4′-pentyl-biphenyl-4-carboxylic acid (PBA) | WGM Micro-resonator | Redshift in lasing spectra |

| Bovine Serum Albumin (BSA) | Electrostatic interaction | Poly-L-lysine coated LC droplets | WGM Micro-resonator | Laser wavelength shift (LOD: 0.36 pM) |

| Arrayed Proteins | Dipolar coupling at interface | 4-cyano-4'-biphenylcarboxylic acid (CBA) | LC-Solid Interface | Planar-to-homeotropic orientational transition |

This table presents data for analogous compounds to demonstrate the sensing principles.

These emerging applications highlight the versatility of this compound in creating highly sensitive and specific sensors for a range of chemical and biological targets. The ability to transduce molecular interactions into optical signals without the need for fluorescent labels or complex instrumentation is a key advantage driving its exploration in advanced diagnostic and monitoring technologies. researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Mesophases and Their Hierarchical Ordering

The self-assembly of 4'-n-decyloxybiphenyl-4-carboxylic acid is primarily driven by the hydrogen-bonding between the carboxylic acid groups, which typically leads to the formation of dimers. These supramolecular dimers then organize into various liquid crystalline phases, such as nematic and smectic phases. nih.govmdpi.com Future research should focus on moving beyond these conventional phases to discover more complex, hierarchically ordered systems.